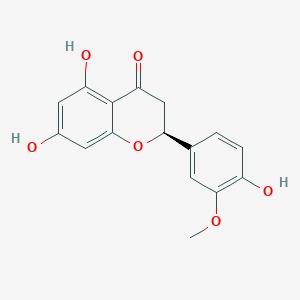

Homoeriodictyol

説明

This compound has been reported in Populus szechuanica, Capsicum annuum, and other organisms with data available.

structure in first source

Structure

3D Structure

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196243 | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-71-9 | |

| Record name | Homoeriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Biological Interface of Homoeriodictyol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of homoeriodictyol, a naturally occurring flavanone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions.

Chemical Identity and Structure

This compound, a trihydroxyflavanone, is chemically designated as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[1] Its structure consists of a flavanone backbone characterized by three hydroxyl groups at positions 5, 7, and 4', and a methoxy group at the 3' position.[1] This compound is structurally related to other well-known flavonoids such as eriodictyol and hesperetin.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

| Chemical Formula | C16H14O6[2] |

| Molecular Weight | 302.28 g/mol [2] |

| CAS Number | 446-71-9[1] |

| SMILES | COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[1] |

| InChI | InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The table below presents key physicochemical data for this compound.

| Property | Value | Source |

| Melting Point | 225-227 °C | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| pKa (strongest acidic) | 7.49 ± 0.40 | ChemicalBook |

| logP | 2.900 (estimated) | The Good Scents Company |

Biological and Pharmacological Activities

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary functions include taste modulation, antioxidant effects, and anti-inflammatory actions.

Quantitative Bioactivity Data

While specific IC50 values for this compound are not extensively reported across all its activities, data for its closely related analogue, eriodictyol, provides valuable insights.

| Activity | Target/Assay | IC50 (Eriodictyol) | Reference |

| Antioxidant | DPPH radical scavenging | ~25 µM | (García-Lafuente et al., 2009) |

| Anti-inflammatory | 5-Lipoxygenase | ~10 µM | (Kim et al., 2005) |

| Anticancer | Human colon cancer cells (HCT116) | ~50 µM | (Pandurangan et al., 2014) |

Note: The bioactivity of this compound is expected to be in a similar range to eriodictyol due to structural similarity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxification enzymes.

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Eriodictyon californicum

This protocol is adapted from a general method for flavonoid extraction from plant materials.

Materials:

-

Dried and powdered leaves of Eriodictyon californicum

-

Methanol (80%)

-

Rotary evaporator

-

Filter paper

-

Chromatography column (Silica gel)

-

Solvent system for chromatography (e.g., chloroform:methanol gradient)

Procedure:

-

Macerate 100 g of the dried plant powder in 1 L of 80% methanol for 48 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

-

Pool the fractions containing this compound and concentrate to yield the purified compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, Mass Spectrometry) and HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min, 10-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve the extract or sample containing this compound in methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

Detection wavelength: 288 nm

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the antioxidant potential of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound stands out as a flavonoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and diverse biological activities, particularly its antioxidant and anti-inflammatory properties mediated through pathways like Nrf2-ARE, warrant further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating more specific quantitative bioactivity data and exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Discovery of Homoeriodictyol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol, a naturally occurring flavanone, has garnered significant interest within the scientific community, primarily for its unique taste-modifying properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, discovery, and key experimental methodologies related to this compound. Quantitative data on its prevalence in various plant species is summarized, and detailed protocols for its extraction, isolation, and characterization are presented. Furthermore, this document elucidates the biosynthetic pathway of this compound and the current understanding of its interaction with bitter taste receptors, visualized through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is a flavonoid belonging to the flavanone subclass.[1] Its discovery is intrinsically linked to the study of "taste-modifying" compounds, particularly those that can mask bitterness.[2][3] This property has positioned this compound as a compound of interest for the food and pharmaceutical industries. Beyond its flavor-modulating effects, emerging research suggests a range of biological activities, including antioxidant and anti-inflammatory properties.[4]

Natural Sources and Discovery

This compound is predominantly found in plants of the Eriodictyon genus, commonly known as Yerba Santa.[3] Eriodictyon californicum is a particularly rich source of this flavanone. Its presence has also been reported in other plant species, such as Viscum coloratum, Populus szechuanica, and Capsicum annuum.[1][5]

The discovery of this compound's taste-masking properties was a significant breakthrough. It was identified as one of the four key flavanones in Eriodictyon californicum responsible for this effect, alongside eriodictyol, sterubin, and its sodium salt.[2][6] Specifically, the sodium salt of this compound has been shown to be a potent bitter-masking agent, capable of reducing the bitterness of various compounds like salicin, quinine, and paracetamol by 10% to 40%.[2][3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even within samples of the same species. Recent analytical studies utilizing techniques like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/DAD/Q-ToF) have enabled precise quantification.[7][8][9]

Table 1: Quantitative Data from UHPLC/DAD/Q-ToF Analysis of Eriodictyon Species

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [7][8][9] |

| Limit of Detection (LOD) | 0.01-0.1 µg/mL | [7][8][9] |

| Limit of Quantification (LOQ) | 0.05-0.2 µg/mL | [8] |

| Precision (RSD) | < 2.78% | [7][8][9] |

| Recovery | 88.9% - 103.2% | [7][8][9] |

Table 2: Extraction Yield of this compound from Eriodictyon californicum

| Extraction Method | Yield (Mass %) | Reference |

| Ethyl acetate extraction followed by recrystallization | 1.8% | [1] |

| Ethyl acetate extraction with sodium carbonate precipitation | 2.3% | [1] |

| Ethyl acetate extraction with sodium hydroxide precipitation | 2.4% | [1] |

| Large-scale ethyl acetate extraction and recrystallization | 2.5% | [1] |

Experimental Protocols

Isolation and Purification of this compound from Eriodictyon californicum

This protocol is adapted from a patented technical process for isolating this compound.[1]

Materials:

-

Dried and milled aerial parts of Eriodictyon californicum

-

Ethyl acetate

-

Ice-cold 3% (w/v) sodium hydroxide solution or 10% (w/v) sodium carbonate solution

-

Deionized water

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Extraction: The dried plant material is extracted with ethyl acetate. The ratio of plant material to solvent can range from 1:1 to 1:100, with a preferred range of 1:1 to 1:10. The extraction can be performed at temperatures between 0°C and the boiling point of ethyl acetate (78°C), with room temperature being typical. Extraction methods can include stirring, percolation, or ultrasonication.

-

Dewaxing: The ethyl acetate extract is concentrated under vacuum at a temperature below 40°C to approximately 20% of its original volume. The concentrated extract is then stored at 4°C overnight to precipitate leaf waxes, which are subsequently removed by filtration.

-

Precipitation: The dewaxed filtrate is treated with an ice-cold basic aqueous solution containing sodium ions, such as 3% sodium hydroxide or 10% sodium carbonate. This results in the precipitation of a yellow solid, the sodium salt of this compound.

-

Purification: The crude precipitate is collected by filtration and washed with deionized water. Further purification can be achieved by recrystallization from water.

Quantification by UHPLC/DAD/Q-ToF

The following is a general outline of the methodology used for the quantitative analysis of this compound in plant extracts.[7][8][9]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Diode-Array Detector (DAD)

-

Quadrupole Time-of-Flight Mass Spectrometer (Q-ToF-MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Detection: DAD detection at a wavelength of approximately 288 nm for flavanones. Mass spectrometry is performed in both positive and negative ion modes to confirm the identity of the compounds.

Method Validation:

-

Linearity: Assessed by constructing calibration curves with standard solutions of this compound at various concentrations.

-

Sensitivity: Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).

-

Precision: Evaluated by analyzing replicate samples to determine the relative standard deviation (RSD).

-

Accuracy: Assessed through recovery studies by spiking known amounts of this compound into blank matrix samples.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid biosynthesis pathway. The process begins with the amino acid L-tyrosine and involves several enzymatic steps to produce the key intermediate, naringenin. Naringenin is then hydroxylated to eriodictyol, which is subsequently methylated to form this compound.[10][11] This pathway has also been successfully engineered in microorganisms like Escherichia coli and Streptomyces albidoflavus for heterologous production.[11]

Caption: Biosynthesis pathway of this compound from L-Tyrosine.

Signaling Pathway of Bitter Taste Masking

The bitter-masking effect of this compound is attributed to its interaction with specific human bitter taste receptors (hTAS2Rs).[12][13] While the precise downstream signaling cascade initiated by this compound is still an active area of research, it is believed to act as an antagonist or a negative allosteric modulator at these receptors. The general mechanism of bitter taste transduction involves a G-protein coupled receptor (GPCR) signaling pathway.

Caption: Proposed mechanism of this compound's bitter-masking effect.

Conclusion

This compound stands out as a natural compound with significant potential, particularly in the realm of taste modification. This technical guide has consolidated key information on its natural sources, discovery, and the methodologies for its study. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers. As our understanding of the signaling pathways involved in its biological activities deepens, so too will the opportunities for its application in the food, pharmaceutical, and nutraceutical industries. Further research into its various physiological effects is warranted to fully elucidate its therapeutic potential.

References

- 1. WO2004041804A2 - Technical process for isolating this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical characterization and quantitative determination of flavonoids and phenolic acids in yerba santa (Eriodictyon spp.) using UHPLC/DAD/Q-ToF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Evaluation of Flavonoids from Eriodictyon californicum for Antagonist Activity Against the Bitterness Receptor hTAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Hesperetin, this compound, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Homoeriodictyol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol is a naturally occurring flavanone, a type of flavonoid, found in various plants, notably Yerba Santa (Eriodictyon californicum) and coriander.[1][2] Chemically classified as a trihydroxyflavanone, it features a 3'-methoxyflavanone backbone with three hydroxyl groups located at the 4', 5, and 7 positions.[1][3] This specific arrangement of functional groups is crucial to its physicochemical properties and diverse biological activities.[3] this compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and taste-modifying properties, making it a promising candidate for further investigation in drug discovery and development.[2][3][4] This guide provides a comprehensive overview of its core physical and chemical characteristics, details established experimental protocols for its evaluation, and illustrates key signaling pathways it modulates.

Physical and Chemical Properties

This compound is a solid, white to off-white or light yellow powder at room temperature.[3][5] Its structural and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₆ | [1][3][6][7] |

| Molecular Weight | 302.28 g/mol | [1][3][5][6][7] |

| CAS Number | 446-71-9 | [3][8] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | [3] |

| Physical State | Solid Powder | [3][5][8] |

| Color | White to off-white, Light yellow | [3][5] |

| Melting Point | 225-227°C (with decomposition) | [3] |

| Boiling Point | 583.8 ± 50.0 °C (Predicted) | [3][9] |

| Water Solubility | 375 mg/L at 25°C (Estimated) | [3][9] |

| pKa | Very weakly acidic (specific value not available) | [2] |

Detailed Property Analysis

Structural Characterization: this compound's structure is defined by a flavanone core, which consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring.[10] Its systematic name, (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, precisely describes the stereochemistry and the placement of its functional groups: hydroxyl (-OH) groups at positions 5 and 7 on the A-ring and position 4' on the B-ring, with a methoxy (-OCH₃) group at the 3' position of the B-ring.[3] This structure is functionally related to eriodictyol, differing by the methylation of the 3'-hydroxyl group.[1][3]

Solubility Profile: The compound exhibits limited solubility in water, estimated at 375 mg/L at 25°C, classifying it as practically insoluble.[2][3][9] In stark contrast, it demonstrates good solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, ethyl acetate, methanol, and ethanol.[3][8][11] This solubility in alcoholic and other organic solvents is advantageous for extraction, purification, and preparation of stock solutions for in vitro and in vivo studies.[3]

Spectroscopic Properties: The identification and quantification of this compound are facilitated by its characteristic spectroscopic profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, revealing distinct chemical shifts for the aromatic protons, the C-2 proton of the flavanone ring, and the methoxy group, which are characteristic of its flavanone skeleton.[3]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands corresponding to its functional groups, including hydroxyl groups, carbonyl stretching, and aromatic C-C stretching vibrations.[3]

Thermal Stability: this compound displays high thermal stability. It has a high melting point of 225-227°C, at which it also begins to decompose.[3] Its predicted boiling point is 583.8°C, further indicating its stability under normal conditions.[3][9]

Biological Activities and Signaling Pathways

This compound exerts significant biological effects, primarily through its antioxidant and anti-inflammatory activities. These effects are mediated by its interaction with key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Flavonoids like this compound are known for their potent antioxidant properties, which involve neutralizing reactive oxygen species (ROS) and modulating cellular antioxidant systems.[12] A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[12][13][15] This upregulation of endogenous antioxidant defenses provides robust protection against oxidative damage.[13][16]

Caption: Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. This compound demonstrates anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a key transcription factor family that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19][20] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[18][21] Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[18][22] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of inflammatory target genes.[18][22] this compound can inhibit this pathway, likely by preventing the degradation of IκB or inhibiting other upstream activators, thereby suppressing the inflammatory response.[14][23]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following section details standardized in vitro methodologies for assessing the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Capacity Assays

Several methods are commonly used to determine the antioxidant activity of flavonoids. These assays are based on the ability of the compound to scavenge synthetic free radicals.[10]

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.[24][25]

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

In a 96-well plate or cuvette, add a specific volume of the this compound solution at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.[24][25]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[26]

-

A control containing the solvent instead of the sample is also measured.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Ascorbic acid or Trolox is typically used as a positive control.

-

References

- 1. This compound | C16H14O6 | CID 73635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB016549) - FooDB [foodb.ca]

- 3. Buy this compound | 446-71-9 [smolecule.com]

- 4. Eriodictyol - Wikipedia [en.wikipedia.org]

- 5. standards.chromadex.com [standards.chromadex.com]

- 6. This compound | Drug Metabolite | transporter | TargetMol [targetmol.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | CAS:446-71-9 | Manufacturer ChemFaces [chemfaces.com]

- 9. This compound, 107657-60-3 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound supplier | CAS 446-71-9 | AOBIOUS [aobious.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bosterbio.com [bosterbio.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2.6. Determination of Total Phenols, Flavonoids, Non-Flavonoids, and Total Antioxidant Capacity [bio-protocol.org]

- 25. mdpi.com [mdpi.com]

- 26. 3.9. Antioxidant Activity, Phenol, and Flavonoids [bio-protocol.org]

The Flavanone Homoeriodictyol: A Technical Guide to its Classification, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol is a naturally occurring flavanone, a subclass of flavonoids, recognized for its significant biological activities, including taste-modifying, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification, physicochemical and spectroscopic properties, and key biological functions. Detailed experimental protocols for its isolation, biosynthesis, and bioactivity assessment are provided, alongside diagrams of its biochemical pathways to support further research and development.

Chemical Classification and Structure

This compound, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is unequivocally classified as both a flavonoid and, more specifically, a flavanone.

-

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 polyphenolic backbone, consisting of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring.

-

Flavanones are a subclass of flavonoids distinguished by the saturation of the C2-C3 bond in the C ring and the presence of a ketone group at the C4 position.

This compound's structure fits this definition precisely. It is a trihydroxyflavanone, featuring hydroxyl groups at positions 5, 7, and 4'. Furthermore, it is classified as a 3'-O-methylated flavonoid due to the methoxy group (-OCH3) attached to the 3' position of the B ring. This methylation is a key structural feature that influences its biological activity.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molecular Weight | 302.28 g/mol | [1][2] |

| CAS Number | 446-71-9 | [1][3] |

| Appearance | Yellow Powder | [3] |

| Density | ~1.46 g/cm³ | [3][4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Practically insoluble in water. | [3][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound. The following table outlines its characteristic spectral features.

| Spectroscopic Technique | Characteristic Features |

| UV-Vis (in Methanol) | Band II (A-ring): λmax ≈ 290-293 nmBand I (B-ring): λmax ≈ 325-330 nm (shoulder) |

| Mass Spectrometry (MS) | [M-H]⁻: m/z 301Key Fragments: Radical loss of a methyl group (·CH₃) from the methoxy moiety is a characteristic fragmentation pathway. Cleavage of the C-ring results in product ions characteristic of the A and B rings (e.g., m/z 153, indicative of the di-hydroxylated A-ring). |

| ¹H-NMR (Predicted) | H-2: ~5.3 ppm (dd)H-3: ~2.8-3.1 ppm (m)H-5', H-6', H-8: ~5.9-6.9 ppm (m, aromatic)-OCH₃: ~3.9 ppm (s) |

| ¹³C-NMR (Predicted) | C-2: ~79 ppmC-3: ~43 ppmC-4 (C=O): ~196 ppmAromatic Carbons: ~95-165 ppm-OCH₃: ~56 ppm |

Quantitative Biological Activity

This compound exhibits several quantifiable biological effects. Its taste-modifying properties and influence on cellular transport mechanisms are of significant interest in the food and pharmaceutical industries.

| Biological Activity | Assay System | Quantitative Result | Source(s) |

| Taste Modification | Human Sensory Panel | Reduces bitterness of salicin, quinine, etc., by 10-40% | [5] |

| Glucose Uptake | Differentiated Caco-2 cells | Increases SGLT-1-mediated glucose uptake by 29.0 ± 3.83% (at 100 µM) | [4] |

| Serotonin Release | Differentiated Caco-2 cells | Decreases serotonin release by -48.8 ± 7.57% (at 100 µM) | [4] |

| Serotonin Release | Human Neural SH-SY5Y cells | Decreases serotonin release by -57.1 ± 5.43% (at 0.01 µM) | [4] |

| Antioxidant Activity (Comparative) | DPPH Assay (Eriodictyol) | IC₅₀ = 1.7 mM | |

| Anti-inflammatory Activity (Comparative) | BV2 microglial cells (Eriodictyol) | EC₅₀ > 10 µM for inhibition of NO, IL-6 production |

Experimental Protocols

Isolation from Eriodictyon californicum

This protocol outlines a technical process for the extraction and isolation of this compound from its natural plant source.

-

Extraction: Ground, dried plant material (Eriodictyon spp.) is extracted with a non-water-miscible solvent, such as ethyl acetate, over several hours. This can be performed using a Soxhlet apparatus or by stirred maceration at room temperature.

-

Dewaxing: The crude extract is concentrated under vacuum and cooled (e.g., to 4°C overnight) to precipitate leaf waxes, which are subsequently removed by filtration.

-

Precipitation of Sodium Salt: The dewaxed filtrate is treated with a cold, basic aqueous solution containing sodium ions (e.g., 3-10% sodium carbonate or sodium hydroxide solution). This causes the selective precipitation of this compound as a yellow sodium salt.

-

Purification: The precipitated crude salt is collected by filtration and washed with cold water. Further purification is achieved by recrystallization from water or reprecipitation by adjusting the pH.

-

Conversion to Free Form: The purified sodium salt can be converted back to the free flavanone by dissolving it in water and acidifying the solution to precipitate the pure this compound.

Heterologous Biosynthesis in Escherichia coli

This protocol describes a general workflow for the microbial production of this compound, which avoids the complexities of plant extraction.

-

Strain Engineering: An E. coli host strain (e.g., MG1655(DE3)) is co-transformed with plasmids encoding the necessary biosynthetic enzymes. A typical pathway from a fed precursor includes:

-

4-Coumarate:CoA ligase (4CL): To activate the precursor ferulic acid into feruloyl-CoA.

-

Chalcone synthase (CHS): To condense feruloyl-CoA with three molecules of malonyl-CoA to form the chalcone.

-

Chalcone isomerase (CHI): To cyclize the chalcone into this compound.

-

-

Cultivation: Transformed colonies are grown overnight in a rich medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 30-37°C.

-

Production: The overnight culture is used to inoculate a defined production medium (e.g., M9 minimal medium supplemented with glycerol).

-

Induction and Fermentation: When the culture reaches a target optical density, gene expression is induced with IPTG. The precursor, ferulic acid (e.g., 1 mM), is added to the medium. The fermentation proceeds for 24-48 hours at a reduced temperature (e.g., 30°C).

-

Extraction and Analysis: The culture is quenched (e.g., with an equal volume of methanol) and centrifuged. The supernatant is extracted with ethyl acetate. The organic phase is evaporated, and the residue is redissolved in methanol for quantification by HPLC or identification by LC-MS.

Signaling Pathway Modulation

This compound, like its close analogue Eriodictyol, is known to exert potent antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), which collectively protect the cell from oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioproduction of eriodictyol by Escherichia coli engineered co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Hesperetin, this compound, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Escherichia coli towards de novo production of gatekeeper (2S)-flavanones: naringenin, pinocembrin, eriodictyol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical and Pharmacological Landscape of Eriodictyon californicum and Homoeriodictyol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyon californicum, commonly known as Yerba Santa, possesses a rich history of traditional medicinal use, which has prompted modern scientific investigation into its bioactive constituents. This technical guide provides an in-depth exploration of the historical context of E. californicum and the research trajectory of one of its key flavonoids, homoeriodictyol. We present a summary of quantitative data on the flavonoid composition of E. californicum, detailed experimental protocols for the extraction and analysis of its bioactive compounds, and a focused examination of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Historical Context of Eriodictyon californicum

Eriodictyon californicum, also known as Yerba Santa or "holy herb," is a plant native to California, Oregon, and Northern Mexico.[1] For centuries, Native American tribes, including the Concow, Chumash, Salinan, Ohlone, Miwok, Pomo, and Yokuts, have utilized this plant for a wide range of medicinal purposes.[2][3] Traditional applications included the treatment of respiratory ailments such as asthma, coughs, and upper respiratory infections, as well as headaches, gastrointestinal issues, fevers, and the purification of blood.[1][2][3] The leaves were prepared in various forms, including teas, poultices for wounds and sores, and smoked or chewed to alleviate respiratory symptoms.[2][3]

The therapeutic value of Yerba Santa was recognized by Spanish missionaries, who named it the "holy herb" and integrated it into their medicinal practices.[3][] By the late 19th century, E. californicum had been adopted by American physicians and was officially listed in the United States Pharmacopoeia as a primary treatment for respiratory conditions.[5] Its aromatic and sweetish taste also led to its use as a flavoring agent to mask the bitterness of other medicines.[5]

Discovery and Properties of this compound and Related Flavonoids

Modern phytochemical research has identified a rich array of flavonoids within Eriodictyon californicum, which are believed to be responsible for its medicinal properties. Among these are eriodictyol, this compound, and sterubin.[6][7][8] The Symrise Corporation identified four key flavanones in Yerba Santa with taste-modifying properties: eriodictyol, this compound, its sodium salt, and sterubin.[6][8] These compounds, particularly this compound, have been investigated for their ability to mask bitter tastes, making them valuable for the food and pharmaceutical industries.[6][8]

Beyond its taste-modifying effects, this compound has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. Research has shown that this compound can protect endothelial cells from oxidative stress and mitochondrial dysfunction.[2] It has also been found to ameliorate memory impairment in animal models by inhibiting the NLRP3 inflammasome.[1]

Quantitative Analysis of Flavonoids in Eriodictyon californicum

The concentration of flavonoids in Eriodictyon californicum can vary depending on factors such as the plant's geographic location, harvest time, and extraction method. The following tables summarize available quantitative data.

| Phytochemical Content | Concentration | Reference |

| Total Phenolic Content | 78.58 ± 0.016 µg GAE/mg of plant material | [1] |

| Total Flavonoid Content | 6.76 ± 0.003 µg QE/mg of plant material | [1] |

Table 1: Total Phenolic and Flavonoid Content of Eriodictyon californicum Leaf Extract. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

| Flavonoid | Concentration/Yield | Notes | Reference |

| Eriodictyol | 2300 - 6000 ppm | In dried leaves | |

| This compound Sodium Salt | 1.8% mass yield | From plant material | |

| This compound Sodium Salt | 2.3% mass yield | From plant material | |

| This compound Sodium Salt | 2.4% mass yield | From plant material | |

| This compound Sodium Salt | 2.5% mass yield | From plant material |

Table 2: Concentration and Yield of Specific Flavonoids from Eriodictyon californicum.

Experimental Protocols

Extraction of Flavonoids from Eriodictyon californicum

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried E. californicum leaves.

Materials:

-

Dried, powdered leaves of Eriodictyon californicum

-

Ethanol (80%)

-

Ethyl acetate

-

Sodium hydroxide solution (e.g., 3% w/v)

-

Filter paper

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Maceration: Suspend the powdered leaf material in 80% ethanol at a 1:10 solid-to-solvent ratio.

-

Extraction: Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator. Resuspend the concentrated extract in water and partition with ethyl acetate.

-

Isolation of this compound:

-

Concentrate the ethyl acetate fraction to approximately 20% of its original volume.

-

Cool the concentrated extract to 4°C overnight to precipitate leaf waxes, which are then removed by filtration.

-

Treat the filtrate with a cold aqueous sodium hydroxide solution to precipitate this compound as its sodium salt.

-

Collect the precipitate by filtration and wash with cold water.

-

The this compound sodium salt can be further purified by recrystallization.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways Modulated by this compound

This compound and the structurally similar eriodictyol have been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound has been shown to activate this pathway, leading to the upregulation of protective enzymes.[2]

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating inflammatory caspases. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[1]

Caption: Inhibition of the NLRP3 Inflammasome by this compound.

Conclusion

Eriodictyon californicum has a long and well-documented history of medicinal use that has inspired contemporary scientific inquiry. The flavonoid this compound, a key constituent of this plant, has emerged as a promising molecule with diverse pharmacological activities, including taste-modification, neuroprotection, and anti-inflammatory effects. The elucidation of its mechanisms of action, particularly its influence on the Nrf2 and NLRP3 signaling pathways, provides a solid foundation for further research and development. This technical guide offers a comprehensive overview of the historical context, chemical composition, and pharmacological properties of Eriodictyon californicum and this compound, serving as a valuable resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical characterization and quantitative determination of flavonoids and phenolic acids in yerba santa (Eriodictyon spp.) using UHPLC/DAD/Q-ToF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Homoeriodictyol Extraction from Yerba Santa (Eriodictyon californicum)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yerba Santa (Eriodictyon californicum) is a plant native to California and northern Mexico, traditionally used for its medicinal properties. It is a rich source of various flavonoids, with Homoeriodictyol being a compound of significant interest due to its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This document provides detailed application notes and protocols for the extraction of this compound from Yerba Santa, aimed at researchers, scientists, and professionals in drug development. The following sections offer a comparative overview of different extraction methods, detailed experimental protocols, and visual workflows to guide the extraction process.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction methods applied to Yerba Santa.

| Extraction Method | Solvent | Key Parameters | Product | Yield | Purity (by HPLC) | Reference |

| Soxhlet Extraction | Ethyl Acetate | 10 hours extraction | This compound Sodium Salt | 2.0% (by mass) | 96% | [1] |

| Soxhlet Extraction | Ethyl Acetate | - | This compound Sodium Salt | 2.5% (by mass) | 100% (crude 80%) | [1] |

| Soxhlet Extraction | 95% Ethanol | 12 hours, 60-80°C | Total Flavonoids | 6.76 ± 0.003 µg QE/mg | Not Specified | [2][3] |

| Maceration | Methanol | Exhaustive (30 x 4L) | This compound | 0.5% (by mass) | Not Specified | [1] |

| Ultrasound-Assisted | 70% Ethanol | 25 min, 250 W, 1:30 g/mL | Total Flavonoids | 169.3 mg/g | Not Specified | [4] |

Note: The yield for Ultrasound-Assisted Extraction is for total flavonoids from Eucommia ulmoides leaves and is included to provide a general reference for the potential efficiency of this method. QE = Quercetin Equivalents.

Experimental Protocols

This section provides detailed methodologies for the key extraction experiments cited in the data presentation table.

Protocol 1: Soxhlet Extraction with Ethyl Acetate

This protocol is adapted from a patented technical process for isolating this compound.[1]

1. Plant Material Preparation:

-

Dry the aerial parts of Yerba Santa (Eriodictyon californicum).

-

Grind the dried leaves into a coarse powder.

2. Soxhlet Extraction:

-

Place 100 g of the powdered plant material into a Soxhlet apparatus.

-

Add 1300 mL of ethyl acetate to the flask.

-

Heat the solvent to its boiling point and perform the extraction for 10 hours.

3. Dewaxing and Concentration:

-

After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.

-

Store the concentrated extract at 4°C overnight to precipitate leaf waxes.

-

Filter the cold extract to remove the precipitated waxes.

4. Precipitation of this compound Sodium Salt:

-

Treat the dewaxed filtrate with 450 mL of ice-cold 10% (w/v) sodium carbonate solution. A yellow precipitate of this compound sodium salt will form.

-

Stir the mixture for 1 hour.

5. Isolation and Purification:

-

Filter the precipitate and wash it with a small amount of cold water.

-

Recrystallize the crude product from water to obtain purified this compound sodium salt.

-

Dry the purified product in a vacuum drying cabinet at 40°C.

Protocol 2: Soxhlet Extraction with Ethanol

This protocol is based on a method used to determine the total flavonoid and phenolic content of Yerba Santa.[2][3]

1. Plant Material Preparation:

-

Procure dried leaves of Eriodictyon californicum.

-

Grind the dried leaves into a coarse powder.

2. Soxhlet Extraction:

-

Place 50 g of the powdered leaves into a Soxhlet apparatus.

-

Add a sufficient volume of 95% ethanol to the flask.

-

Heat the solvent and conduct the extraction at 60-80°C for 12 hours.

3. Concentration:

-

After extraction, concentrate the ethanolic extract using a rotary evaporator.

-

Further dry the concentrated extract by desiccation.

4. Analysis (Optional):

-

The resulting extract can be used for the quantification of total flavonoids and phenols using standard methods such as the aluminum chloride method for flavonoids and the Folin-Ciocalteu method for phenols.

Protocol 3: Maceration with Methanol

This protocol is derived from a study focused on the isolation of various flavonoids from Yerba Santa.[1]

1. Plant Material Preparation:

-

Grind 2.0 kg of dried Eriodictyon californicum leaves.

2. Maceration:

-

Place the ground plant material in a large container.

-

Perform exhaustive extraction with methanol by carrying out 30 separate extractions, each with 4 L of methanol.

-

Combine all the methanol extracts.

3. Solvent Partitioning and Purification:

-

Evaporate the combined methanol extract to dryness to yield the crude extract.

-

Partition the dried methanol extract between 9:1 methanol-water and hexane.

-

Separate the methanol/water layer and evaporate it to a thick tar.

-

Partition the resulting tar with chloroform and water.

-

The precipitate formed can be further processed to isolate this compound by washing with dichloromethane.

Protocol 4: Ultrasound-Assisted Extraction (General Protocol)

1. Plant Material Preparation:

-

Dry and powder the leaves of Eriodictyon californicum.

2. Extraction:

-

Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.

-

Place the vessel in an ultrasonic bath.

-

Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature (e.g., 40-60°C).

3. Isolation:

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the extracted flavonoids.

-

The extract can then be concentrated and purified as described in other protocols.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described extraction methods.

Caption: Workflow for Soxhlet Extraction of this compound.

Caption: Workflow for Maceration and Isolation of this compound.

References

- 1. In vitro Evaluation of Flavonoids from Eriodictyon californicum for Antagonist Activity Against the Bitterness Receptor hTAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro | MDPI [mdpi.com]

- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

Application Notes and Protocols for HPLC Analysis of Homoeriodictyol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral separation of homoeriodictyol enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a flavanone found in various plants, exhibits stereoisomerism, and the individual enantiomers may possess distinct biological activities. Therefore, their separation and quantification are crucial for research and pharmaceutical development.

Introduction

This compound [(S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one] is a chiral flavonoid with known antioxidant, anti-inflammatory, and other pharmacological properties. The stereochemistry of flavonoids can significantly influence their pharmacokinetic and pharmacodynamic profiles. Chiral HPLC is the most common and effective method for the separation and analysis of enantiomers. This protocol is based on the successful separation of structurally similar flavanones using polysaccharide-based chiral stationary phases (CSPs).

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for the enantioseparation of flavanones, such as eriodictyol, naringenin, and hesperetin, which share a similar core structure with this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP).

-

Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

-

Sample: Racemic this compound standard and sample solutions.

Chromatographic Conditions

The following conditions have been found to be effective for the separation of flavanone enantiomers and are recommended for the analysis of this compound:

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 288 nm |

| Injection Volume | 10 µL |

Sample Preparation

Proper sample preparation is critical to prevent racemization and ensure accurate enantiomeric analysis.

-

Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

Plant Material Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with methanol or ethanol using ultrasonication or Soxhlet extraction at a temperature below 40°C to minimize the risk of racemization. High temperatures and extreme pH conditions should be avoided.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in the mobile phase for HPLC analysis. A solid-phase extraction (SPE) step may be necessary for sample cleanup.

-

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of flavanones structurally similar to this compound, such as naringenin and hesperetin, on a Chiralpak® AD-3R column. These values can serve as a reference for method validation for this compound enantiomers.

| Parameter | (+)-Enantiomer | (-)-Enantiomer | Reference |

| Retention Time (t_R) | t_R1 | t_R2 | [1] |

| Resolution (R_s) | > 1.5 | > 1.5 | [1] |

| Limit of Detection (LOD) | 0.03 - 0.5 µg/mL | 0.03 - 0.5 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/mL | 0.1 - 1.5 µg/mL | [1] |

| Precision (%RSD) | < 14% | < 14% | [1] |

| Accuracy (% Recovery) | 91.83 - 108.17% | 91.83 - 108.17% | [1] |

Note: The actual retention times and resolution for this compound enantiomers should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound from a plant source.

References

LC-MS/MS techniques for Homoeriodictyol quantification.

An LC-MS/MS-based approach is a sensitive and selective method for the quantification of small molecules like homoeriodictyol in complex matrices. This technique is particularly valuable for researchers, scientists, and professionals in drug development due to its high specificity and accuracy.

Introduction to this compound

This compound is a naturally occurring flavanone, a type of flavonoid, found in various plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in biological samples and botanical extracts is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.[1][2]

Principle of LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The LC system separates this compound from other components in the sample matrix. The mass spectrometer then ionizes the this compound and fragments it in a specific manner. By monitoring a specific precursor ion to product ion transition (Multiple Reaction Monitoring - MRM), this compound can be quantified with high selectivity and sensitivity, even at low concentrations.[1][3]

Application Note

This protocol describes a robust and sensitive method for the quantification of this compound in various sample types, including plasma, urine, and botanical extracts, using LC-MS/MS. The method involves a straightforward sample preparation procedure followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible results. The choice of method depends on the sample matrix.

a) Biological Samples (Plasma, Serum, Urine) [1]

-

To a 100 µL aliquot of the biological sample, add an internal standard (IS) solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile or methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]

b) Botanical Extracts [1]

-

Weigh 10-100 mg of the dried and powdered plant material or extract.[1]

-

Add a suitable extraction solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 1:10 w/v).

-

Sonciate the mixture for 30 minutes to facilitate extraction.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane filter prior to LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be used as a starting point. Optimization may be required for specific instruments and applications.

Table 1: LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

For quantification, specific precursor to product ion transitions for this compound and an appropriate internal standard need to be optimized on the specific mass spectrometer being used. The following table provides hypothetical MRM transitions for this compound that would need to be confirmed and optimized.

Table 2: Hypothetical MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 303.09 | 153.02 | 30 | 20 |

| This compound (Quantifier) | 303.09 | 137.02 | 30 | 25 |

| Internal Standard (e.g., Apigenin) | 271.06 | 153.02 | 35 | 22 |

Note: The user will need to optimize these values for their specific instrument.

Data Presentation

The performance of the method should be validated according to standard guidelines. The following table summarizes typical method validation parameters for a similar flavanone, hesperetin, which can be used as a reference for what to expect for a validated this compound assay.[4]

Table 3: Representative Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | 85 - 115% |

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway from eriodictyol to this compound through the action of a 3'-O-methyltransferase.[5][6]

Caption: Biosynthesis of this compound from Eriodictyol.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for the quantification of this compound from sample collection to data analysis.

Caption: LC-MS/MS Quantification Workflow.

References

- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of this compound from eriodictyol by flavone 3'-O-methyltransferase from recombinant Yarrowia lioplytica: Heterologous expression, biochemical characterization, and optimal transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Hesperetin, this compound, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Homoeriodictyol in Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol, a naturally occurring flavanone predominantly extracted from the Yerba Santa plant (Eriodictyon californicum), presents significant opportunities in pharmaceutical formulation.[1] Its primary and most well-documented application is as a highly effective taste-masking agent, capable of reducing the bitterness of various active pharmaceutical ingredients (APIs).[1][2][3] Beyond taste masking, its inherent antioxidant and anti-inflammatory properties suggest its potential as an active ingredient in its own right.[4] This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical research and development.

Application as a Taste-Masking Agent

This compound, particularly its sodium salt, has demonstrated broad-spectrum bitterness-masking capabilities. It has been shown to significantly reduce the bitter taste of numerous APIs without imparting a strong flavor of its own.[2][3][5]

Quantitative Data on Taste-Masking Efficacy

The following tables summarize the reported effectiveness of this compound and its sodium salt in reducing the bitterness of various APIs.

Table 1: Taste-Masking Efficacy of this compound Sodium Salt Against Various Bitter Compounds [1][3][6]

| Bitter Compound | Concentration of Bitter Compound | Concentration of this compound Sodium Salt | Bitterness Reduction |

| Salicin | Not Specified | Not Specified | 10 - 40% |

| Amarogentin | Not Specified | Not Specified | 10 - 40% |

| Paracetamol | Not Specified | Not Specified | 10 - 40% |

| Quinine | 5 mg/kg | 50-500 mg/kg | ~20% |

| Caffeine | 500 mg/L | 100 mg/L | ~30% |

Table 2: Dose-Dependent Taste-Masking Effect of this compound and its Analogues against Caffeine [7]

| Taste-Masking Agent | Concentration of Taste-Masking Agent | Concentration of Caffeine | Bitterness Reduction |

| This compound (HED) | 100 ppm | 500 ppm | 40 - 50% |

| Eriodictyol (ED) | 100 ppm | 500 ppm | 40 - 50% |

| 2,4-Dihydroxybenzoic acid vanillylamide | 100 mg/L | 500 mg/L | ~30% |

| Enterodiol | 25 mg/L | 500 mg/L | ~30% |

Experimental Protocols for Evaluating Taste-Masking Efficacy

This protocol outlines a standard procedure for quantifying the taste-masking effect of this compound using a trained human sensory panel.[3][8]

Objective: To determine the reduction in perceived bitterness of an API when formulated with this compound.

Materials:

-

Active Pharmaceutical Ingredient (API) solution of known concentration.

-

This compound solution of known concentration.

-

Purified water for rinsing.

-

Placebo formulation (without API and this compound).

-

Reference standard solutions of the API at varying concentrations.

-

Unsalted crackers or bread for palate cleansing.

Procedure:

-

Panelist Training:

-

Recruit a panel of 10-15 healthy, non-smoking adults.

-

Train panelists to identify and rate the intensity of bitterness on a standardized scale (e.g., a 10-point scale where 0 = not bitter and 10 = extremely bitter).

-

Use solutions of caffeine or quinine at varying concentrations as training standards.

-

-

Sample Preparation:

-

Prepare a solution of the bitter API at a clinically relevant concentration.

-

Prepare a series of test solutions containing the bitter API at the same concentration mixed with varying concentrations of this compound.

-

Prepare a placebo control (vehicle only).

-

Prepare a positive control (API solution without this compound).

-

-

Evaluation Session:

-

Panelists should rinse their mouths thoroughly with purified water before tasting each sample.

-

Present the samples in a randomized and blinded manner.

-

Instruct panelists to take a specific volume of the sample (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 10-15 seconds), and then expectorate.

-

Panelists rate the perceived bitterness of each sample on the standardized scale.

-

A mandatory waiting period with palate cleansing (water and unsalted cracker) is required between samples.

-

-

Data Analysis:

-

Calculate the mean bitterness score for each sample.

-

Compare the bitterness scores of the test solutions (API + this compound) to the positive control (API only) to determine the percentage of bitterness reduction.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the results.

-

Workflow for Sensory Evaluation:

Caption: Workflow for Sensory Evaluation of Taste Masking.

The human gastric tumor (HGT-1) cell line expresses bitter taste receptors and can be used as an in vitro model to screen for bitter-masking compounds.[5][9][10] Activation of these receptors leads to changes in intracellular proton concentration, which can be measured using a pH-sensitive fluorescent dye.

Objective: To evaluate the ability of this compound to inhibit the bitter-agonist-induced response in HGT-1 cells.

Materials:

-

HGT-1 cell line.

-